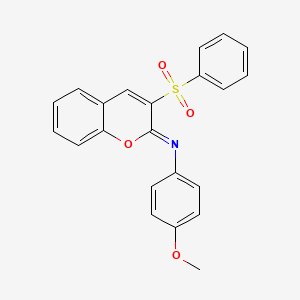

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

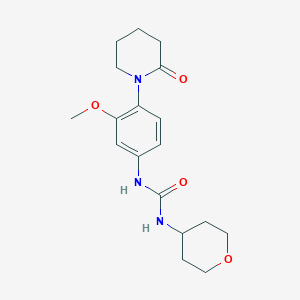

“3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular structure of “3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” is characterized by the presence of an amine group (NH2), a methoxy group (OCH3), a methyl group (CH3), and a benzenesulfonamide moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the N-heterocyclization of primary amines with diols, the use of O-benzoylhydroxylamines as alkyl nitrene precursors, and the combination of a nickel catalyst and benzaldehyde for C(sp3)-H alkylation and arylation of amides and thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide” include a molecular weight of 278.33 and a molecular formula of C13H14N2O3S . The compound is intended for research use only .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV Inhibitors

The compound is structurally similar to 3-amino-N-substituted-4-(substituted phenyl) butanamides, which have been studied for their inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a key target for the treatment of type 2 diabetes mellitus .

Antibacterial Activity

The compound has shown promising antibacterial activity. For instance, a similar compound, 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, exhibited significant inhibitory activity against S. pneumonia .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The aforementioned 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed potent inhibitory activity against Aspergillus fumigatus .

Drug Design and Discovery

The compound’s structural features make it a valuable candidate in drug design and discovery. Its structural requirements have been explored using 3D-QSAR and molecular docking approaches, providing valuable insights for the design of potent DPP-IV inhibitors .

Green Chemistry

The compound can be synthesized by adopting green chemistry principles, making its production more environmentally friendly .

Pharmaceutical and Industrial Purposes

The compound is a nitrogen-containing heterocyclic compound, which has many pharmaceutical and industrial applications .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-3-8-13(9-14(10)15)20(17,18)16-11-4-6-12(19-2)7-5-11/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVOHNKYCSZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)

![4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624141.png)

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)